molecular formula C10H13N3O B1524218 1-(4-Aminophenyl)piperazin-2-one CAS No. 1022128-82-0

1-(4-Aminophenyl)piperazin-2-one

Cat. No.: B1524218
CAS No.: 1022128-82-0
M. Wt: 191.23 g/mol
InChI Key: MULQTIPGVGXHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)piperazin-2-one is a chemical compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 191.23 g/mol. It is a derivative of piperazin-2-one and contains an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperazin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenylamine with piperazin-2-one under specific reaction conditions, such as heating in the presence of a suitable catalyst. Another approach is the condensation reaction between 4-aminophenylamine and 2-piperazinone in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted piperazin-2-ones depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminophenyl)piperazin-2-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological molecules, leading to various physiological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Aminophenyl)piperazin-2-one is similar to other compounds such as 4-(2-aminophenyl)piperazin-2-one and (4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone. it is unique in its chemical structure and properties, which contribute to its distinct applications and effects. The comparison with similar compounds highlights its potential advantages and limitations in various scientific and industrial contexts.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-(4-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQTIPGVGXHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695670
Record name 1-(4-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-82-0
Record name 1-(4-Aminophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 670 mg 1-(4-Nitro-phenyl)-1H-pyrazin-2-one in 100 mL MeOH, 8 g Raney Nickel (washed three times with MeOH) were introduced under a nitrogen atmosphere. Then 10 mL of a 7 M solution of NH3 in MeOH were added. The nitrogen atmosphere was replaced by a hydrogen atmosphere and the mixture was hydrogenated under normal pressure at RT. After 2 h the reaction mixture was filtered through a pad of celite. The solvents were removed under reduced pressure and the residue was subjected to the next reaction step without further purification.
Name
1-(4-Nitro-phenyl)-1H-pyrazin-2-one
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)piperazin-2-one
Reactant of Route 2
1-(4-Aminophenyl)piperazin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)piperazin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)piperazin-2-one
Reactant of Route 5
1-(4-Aminophenyl)piperazin-2-one
Reactant of Route 6
1-(4-Aminophenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.